2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide
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Overview
Description
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound featuring a fused nitrogen-containing tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves a multi-step process. One common method starts with the condensation of 3-amino-1H-indazole with 2,4-dimethylpyrimidine-5-carbaldehyde under acidic conditions to form the pyrimido[1,2-b]indazole core. This intermediate is then reacted with 2-(2-pyridyl)ethylamine and acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as copper(II) acetate or aluminum triflate can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its potential to inhibit monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A), which are targets for treating neurological disorders .
Medicine
In medicine, the compound’s ability to interact with specific biological targets makes it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating conditions such as cancer and hepatitis C .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects. Similarly, as a phosphodiesterase inhibitor, it blocks the enzyme’s activity, leading to increased levels of cyclic nucleotides and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-indazole: A precursor in the synthesis of pyrimido[1,2-b]indazoles.
2,4-dimethylpyrimidine: Another building block used in the synthesis of similar compounds.
N-(2-pyridyl)ethylamine: A common amine used in the formation of various acetamide derivatives.
Uniqueness
What sets 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide apart is its fused tricyclic structure, which imparts unique chemical and biological properties. This structural motif is less common and offers distinct advantages in terms of stability, reactivity, and potential therapeutic applications .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C21H21N5O/c1-14-18(13-20(27)23-12-10-16-7-5-6-11-22-16)15(2)26-21(24-14)17-8-3-4-9-19(17)25-26/h3-9,11H,10,12-13H2,1-2H3,(H,23,27) |
InChI Key |
OCENOQWEPBTVPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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